molecular formula C13H12F3N3O2 B4866341 N-(3-methoxyphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

N-(3-methoxyphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B4866341
M. Wt: 299.25 g/mol
InChI Key: MTLQGSYLPNMVKG-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound features a trifluoromethyl group, which is known for its significant impact on the biological activity and stability of molecules

Preparation Methods

The synthesis of N-(3-methoxyphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base or a catalyst.

    Attachment of the methoxyphenyl group: This can be accomplished through nucleophilic aromatic substitution reactions, where the methoxyphenyl group is introduced to the pyrazole ring.

    Formation of the carboxamide group: This step typically involves the reaction of the intermediate compound with an appropriate amine or ammonia under suitable conditions.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

N-(3-methoxyphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where different functional groups can be introduced or replaced under suitable conditions.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(3-methoxyphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity. It may serve as a lead compound for the development of new drugs targeting various diseases.

    Biological Research: The compound is used in biological studies to investigate its effects on different biological pathways and molecular targets. It may help in understanding the mechanisms of action of similar compounds.

    Chemical Research: The compound is utilized in chemical research to explore its reactivity and potential as a building block for the synthesis of more complex molecules.

    Industrial Applications: The compound may find applications in the development of new materials, agrochemicals, and other industrial products due to its stability and unique properties.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, potentially leading to the modulation of enzyme activity, receptor binding, or other cellular processes. The methoxyphenyl group may contribute to the compound’s binding affinity and selectivity for certain targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

N-(3-methoxyphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

    N-(3-methoxyphenyl)-1-methyl-5-(difluoromethyl)-1H-pyrazole-3-carboxamide: This compound has a difluoromethyl group instead of a trifluoromethyl group, which may result in different biological activity and stability.

    N-(3-methoxyphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-sulfonamide: This compound has a sulfonamide group instead of a carboxamide group, which may affect its chemical reactivity and biological properties.

    N-(3-methoxyphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, which may influence its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-methoxyphenyl)-1-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O2/c1-19-11(13(14,15)16)7-10(18-19)12(20)17-8-4-3-5-9(6-8)21-2/h3-7H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLQGSYLPNMVKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)NC2=CC(=CC=C2)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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